(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound features a methyl ester functional group and a cyano group, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its unique structural features that include a vinyl group connected to a quinazoline moiety.
This compound can be sourced from various chemical suppliers and is classified under organic compounds with specific interest in quinazoline derivatives due to their biological activities. Quinazolines are known for their diverse pharmacological properties, making them significant in drug discovery and development.
The synthesis of (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate can be approached through several methods, typically involving multi-step reactions:
The molecular structure of (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate can be described as follows:
The compound's molecular structure can be represented using SMILES notation: COC(=O)c1ccc(C=C(c2nc3ccccc3[nH]2)=N=C)=c1.
(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate can participate in various chemical reactions:
The specific conditions for these reactions depend on the nature of the electrophiles or nucleophiles involved, as well as solvent choice and temperature.
The mechanism of action for (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is largely dependent on its interactions at the molecular level:
Studies have shown that quinazoline derivatives can modulate various biological pathways, indicating potential therapeutic applications.
The physical and chemical properties of (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate include:
Properties such as boiling point, density, and refractive index may vary based on purity and crystallization conditions.
(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate has several scientific uses:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1